molecular formula C28H28N2O4S B302816 [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate

[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate

Cat. No. B302816
M. Wt: 488.6 g/mol
InChI Key: RZTYSGIXQUAWOC-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate, also known as MTB-1, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth. [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate has also been shown to bind to metal ions, which may play a role in its anti-cancer properties.
Biochemical and Physiological Effects:
[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate has been shown to have anti-cancer properties in vitro. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate has also been shown to have fluorescent properties, which may make it useful for imaging biological systems. Additionally, [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate has been shown to have metal ion sensing properties, which may make it useful for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anti-cancer properties in vitro. Additionally, [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate has fluorescent and metal ion sensing properties, which may make it useful for imaging and detecting metal ions in biological systems. However, there are also limitations to using [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate in lab experiments. Its mechanism of action is not fully understood, and it has not yet been studied extensively in vivo.

Future Directions

There are several future directions for research on [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate. One direction is to further study its anti-cancer properties in vivo. Another direction is to study its fluorescent and metal ion sensing properties in biological systems. Additionally, future research could focus on developing new derivatives of [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate that have improved properties for specific applications. Overall, [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate has the potential to be a valuable tool for scientific research in various fields.

Synthesis Methods

[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methoxybenzaldehyde and thiourea to form 2-anilino-4-oxo-1,3-thiazole. The second step involves the reaction of 2-anilino-4-oxo-1,3-thiazole with paraformaldehyde to form 4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenol. The final step involves the reaction of 4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenol with adamantane-1-carboxylic acid to form [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate.

Scientific Research Applications

[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate has been studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate has also been studied for its potential use as a fluorescent probe for imaging biological systems. Additionally, [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate has been studied for its potential use as a sensor for detecting metal ions.

properties

Product Name

[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate

InChI

InChI=1S/C28H28N2O4S/c1-33-23-12-17(13-24-25(31)30-27(35-24)29-21-5-3-2-4-6-21)7-8-22(23)34-26(32)28-14-18-9-19(15-28)11-20(10-18)16-28/h2-8,12-13,18-20H,9-11,14-16H2,1H3,(H,29,30,31)/b24-13-

InChI Key

RZTYSGIXQUAWOC-CFRMEGHHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=CC=C3)OC(=O)C45CC6CC(C4)CC(C6)C5

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3)OC(=O)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3)OC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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